N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action
N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide works by blocking the receptor for advanced glycation end products (RAGE), which is a protein that is involved in inflammation and oxidative stress in the brain. By blocking RAGE, N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide reduces inflammation and oxidative stress, which are known to contribute to the progression of neurodegenerative diseases such as Alzheimer's disease. N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide also promotes the clearance of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide has been shown to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. It reduces inflammation and oxidative stress in the brain, as well as promoting the clearance of beta-amyloid plaques. N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide is that it has been extensively studied and optimized for its synthesis method, ensuring high yield and purity of the final product. Another advantage is that it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. However, one limitation of N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide is that it has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans is not yet fully understood.
Future Directions
There are a number of future directions for research on N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide. One area of research is to further elucidate its mechanism of action and how it reduces inflammation and oxidative stress in the brain. Another area of research is to study its safety and efficacy in human clinical trials, to determine whether it could be a potential therapeutic option for treating neurodegenerative diseases such as Alzheimer's disease. Additionally, there is potential for N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide to be used in combination with other drugs or therapies to enhance its neuroprotective effects.
Synthesis Methods
N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide can be synthesized using a multi-step process that involves the reaction of 2-(trifluoromethyl)benzaldehyde with methylamine, followed by the reaction of the resulting intermediate with 1H-tetrazole-1-carboxylic acid. The final product is obtained by reacting the intermediate with N-methylpropanamide. This synthesis method has been extensively studied and optimized to ensure high yield and purity of the final product.
Scientific Research Applications
N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease. It has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain, as well as promoting the clearance of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-methyl-3-(tetrazol-1-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O/c1-20(12(22)6-7-21-9-17-18-19-21)8-10-4-2-3-5-11(10)13(14,15)16/h2-5,9H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYIXVAIYDOSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1C(F)(F)F)C(=O)CCN2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.